3-(2-Chloro-3-hydroxyphenyl)-2-cyano-2-propenoic acid
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Overview
Description
3-(2-Chloro-3-hydroxyphenyl)-2-cyano-2-propenoic acid is an organic compound characterized by the presence of a chloro group, a hydroxy group, and a cyano group attached to a propenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-hydroxyphenyl)-2-cyano-2-propenoic acid typically involves the reaction of 2-chloro-3-hydroxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-3-hydroxyphenyl)-2-cyano-2-propenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(2-Chloro-3-oxophenyl)-2-cyano-2-propenoic acid.
Reduction: Formation of 3-(2-Chloro-3-hydroxyphenyl)-2-aminopropenoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chloro-3-hydroxyphenyl)-2-cyano-2-propenoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-3-hydroxyphenyl)-2-cyano-2-propenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The cyano group can also participate in interactions with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-3-hydroxyphenyl)-2-cyano-2-propenoic acid
- 3-(2-Bromo-3-hydroxyphenyl)-2-cyano-2-propenoic acid
- 3-(2-Chloro-4-hydroxyphenyl)-2-cyano-2-propenoic acid
Uniqueness
3-(2-Chloro-3-hydroxyphenyl)-2-cyano-2-propenoic acid is unique due to the specific positioning of the chloro and hydroxy groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This positioning can result in distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
853347-79-2 |
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Molecular Formula |
C10H6ClNO3 |
Molecular Weight |
223.61 g/mol |
IUPAC Name |
(E)-3-(2-chloro-3-hydroxyphenyl)-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C10H6ClNO3/c11-9-6(2-1-3-8(9)13)4-7(5-12)10(14)15/h1-4,13H,(H,14,15)/b7-4+ |
InChI Key |
CAYMMDBOXZBUBV-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)Cl)/C=C(\C#N)/C(=O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Cl)C=C(C#N)C(=O)O |
Origin of Product |
United States |
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